2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone
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Overview
Description
2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone typically involves multiple steps:
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Formation of 1,3,4-Oxadiazole Ring: : The initial step involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the 1,3,4-oxadiazole ring. This reaction is usually carried out under acidic or basic conditions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
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Thioether Formation: : The next step involves the introduction of the thioether group. This can be achieved by reacting the oxadiazole derivative with a suitable thiol compound under basic conditions, typically using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base.
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Piperidine Derivative Addition: : The final step involves the addition of the piperidine derivative to the thioether intermediate. This step is usually carried out under mild conditions, often using a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
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Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The oxadiazole ring can be reduced under specific conditions, although this is less common due to the stability of the ring system.
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Substitution: : The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Catalytic hydrogenation, lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
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Medicinal Chemistry: : This compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
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Agriculture: : Oxadiazole derivatives are known for their pesticidal and herbicidal activities, making this compound a candidate for agricultural applications.
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Materials Science: : The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone is not fully understood but is believed to involve multiple molecular targets and pathways:
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Enzyme Inhibition: : The compound may inhibit specific enzymes involved in key biological processes, leading to its observed biological activities.
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Receptor Binding: : It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
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DNA Interaction: : The compound may intercalate into DNA, disrupting replication and transcription processes, which could explain its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone
- 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone
- 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone
Uniqueness
2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-3-23-15-9-7-14(8-10-15)17-19-20-18(24-17)25-12-16(22)21-11-5-4-6-13(21)2/h7-10,13H,3-6,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZNWWNGLMPJOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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